3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
Brand Name:
Vulcanchem
CAS No.:
105831-46-7
VCID:
VC20766756
InChI:
InChI=1S/C20H22N2O5/c23-18(22-27)13-16(11-14-7-3-1-4-8-14)19(24)21-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,24)(H,22,23)(H,25,26)/t16-,17+/m1/s1
SMILES:
C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Molecular Formula:
C20H22N2O5
Molecular Weight:
370.4 g/mol
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
CAS No.: 105831-46-7
Cat. No.: VC20766756
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105831-46-7 |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C20H22N2O5/c23-18(22-27)13-16(11-14-7-3-1-4-8-14)19(24)21-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,24)(H,22,23)(H,25,26)/t16-,17+/m1/s1 |
| Standard InChI Key | CFSPUGCLPSUAHO-SJORKVTESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
| SMILES | C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator